molecular formula C5H11N2O4P B021912 3,4-Dimethyl-1H-pyrazole phosphate CAS No. 202842-98-6

3,4-Dimethyl-1H-pyrazole phosphate

Cat. No.: B021912
CAS No.: 202842-98-6
M. Wt: 194.13 g/mol
InChI Key: LXKCHCXZBPLTAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3,4-Dimethyl-1H-pyrazole phosphate (3,4-DMPP) is the enzyme ammonia monooxygenase found in ammonia-oxidizing bacteria (AOB) and archaea (AOA) . This enzyme plays a crucial role in the nitrification process, which is the biological oxidation of ammonia with oxygen into nitrite followed by the oxidation of these nitrites into nitrates .

Mode of Action

3,4-DMPP acts as an inhibitor of nitrification . It interferes with the activity of ammonia monooxygenase, thereby reducing the rate at which ammonium is converted to nitrate .

Biochemical Pathways

By inhibiting the activity of ammonia monooxygenase, 3,4-DMPP disrupts the nitrification pathway . This results in a decrease in the conversion of ammonia to nitrate, leading to a reduction in nitrogen loss from the soil .

Pharmacokinetics

Given its use in agriculture, it’s reasonable to infer that its bioavailability in the soil environment is high enough to effectively inhibit nitrification and improve nitrogen use efficiency .

Result of Action

The inhibition of nitrification by 3,4-DMPP leads to an increase in nitrogen use efficiency and potentially boosts crop yields . It prevents nitrogen loss from soil, which is beneficial for plant growth .

Action Environment

The efficacy of 3,4-DMPP can be influenced by environmental factors such as soil pH. It may be less effective in acidic soils and more effective in alkaline soils . Its effectiveness may also vary in different stages of crop growth, being less effective in the post-harvest period .

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-1H-pyrazole phosphate plays a crucial role in biochemical reactions by inhibiting the nitrification process. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are involved in the conversion of ammonium to nitrate. By inhibiting these enzymes, this compound effectively reduces the rate of nitrification, leading to decreased nitrogen loss through leaching and denitrification .

Cellular Effects

In various types of cells, this compound influences cell function by modulating nitrogen metabolism. It impacts cell signaling pathways related to nitrogen uptake and assimilation, leading to changes in gene expression and cellular metabolism. This compound has been shown to enhance nitrogen retention in plant cells, thereby improving overall plant growth and productivity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key enzymes in the nitrification pathway. By binding to ammonia monooxygenase, it inhibits the enzyme’s activity, preventing the oxidation of ammonium to hydroxylamine. Additionally, it inhibits hydroxylamine oxidoreductase, further blocking the conversion of hydroxylamine to nitrate. These inhibitory actions result in reduced nitrification and enhanced nitrogen availability for plant uptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on nitrification for extended periods. Degradation of the compound can occur over time, leading to a gradual decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on nitrogen retention and plant growth in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitrification without causing adverse effects. At higher doses, toxic effects such as reduced growth and metabolic disturbances have been observed. Threshold effects indicate that there is an optimal dosage range for achieving the desired nitrification inhibition while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and reducing the conversion of ammonium to nitrate. This inhibition leads to increased nitrogen retention in the soil and improved nitrogen use efficiency in plants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation are influenced by factors such as pH, temperature, and the presence of other ions .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and organelles involved in nitrogen metabolism. The compound may be directed to specific compartments through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, with higher concentrations observed in regions where nitrogen metabolism is most active .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the pyrazole ring .

Properties

CAS No.

202842-98-6

Molecular Formula

C5H11N2O4P

Molecular Weight

194.13 g/mol

IUPAC Name

dihydrogen phosphate;3,4-dimethyl-1H-pyrazol-1-ium

InChI

InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4)

InChI Key

LXKCHCXZBPLTAE-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1)C.OP(=O)(O)O

Canonical SMILES

CC1=C[NH2+]N=C1C.OP(=O)(O)[O-]

Appearance

Assay:≥98%A crystalline solid

Pictograms

Corrosive; Irritant

Synonyms

3,4-Dimethyl-1H-pyrazole Phosphate;  DMPP;  Entec; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-1H-pyrazole phosphate
Reactant of Route 2
3,4-Dimethyl-1H-pyrazole phosphate
Reactant of Route 3
3,4-Dimethyl-1H-pyrazole phosphate
Reactant of Route 4
3,4-Dimethyl-1H-pyrazole phosphate
Reactant of Route 5
3,4-Dimethyl-1H-pyrazole phosphate

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